Fasitibant
Overview
Description
Fasitibant is a small molecule under investigation in clinical trials . It’s also known as MEN-16132 . This compound is a non-peptide sulfonamide-containing bradykinin hB2 receptor antagonist . It inhibits pro-inflammatory response in vitro and alleviates inflammatory hyperalgesia in rodent models of osteoarthritis .
Molecular Structure Analysis
This compound has a chemical formula of C36H49Cl2N6O6S . Its average molecular weight is 764.78 . The structure of this compound can be found in the DrugBank database .
Chemical Reactions Analysis
This compound, as a kinin B2 receptor antagonist, interacts with dexamethasone to inhibit carrageenan-induced inflammatory arthritis in rats . It also prevents the bradykinin and interleukin 1β effects in human synoviocytes .
Physical And Chemical Properties Analysis
This compound has a chemical formula of C36H49Cl2N6O6S . Its average molecular weight is 764.78 . The specific physical and chemical properties of this compound can be found in the Certificate of Analysis .
Scientific Research Applications
Framework for Analysis and Prediction in Research : A paper by Kurbalija et al. (2018) discusses the Framework for Analysis and Prediction (FAP), a Java-based tool for time-series analysis, highlighting its applications in research including data mining and multidisciplinary research in fields like psychology and medicine (Kurbalija et al., 2018). This framework could potentially be applied in the analysis of data related to Fasitibant research.
Unified Framework for Estimating Credibility of Research : LeBel et al. (2018) outline a unified framework to estimate the credibility of published research, which includes transparency, reproducibility, robustness, and replicability (LeBel et al., 2018). This framework is essential for validating research findings, including those related to this compound.
Privacy-Preserving Federated Analytics in Medicine : Froelicher et al. (2021) introduce FAMHE, a system for privacy-preserving analysis of distributed medical data, crucial for biomedical research without compromising patient privacy (Froelicher et al., 2021). Techniques like this could be important for research involving sensitive data, potentially including studies on this compound.
Importance of Solid and Liquid Fascias in Scientific Research : Bordoni (2020) emphasizes the significance of fluids (liquid fascia) in understanding the human body's structural dynamics (Bordoni, 2020). This perspective could be relevant in pharmacological research, including the study of this compound's effects on the body.
Hackathons for Accelerating Scientific Discoveries : Ghouila et al. (2018) discuss how hackathons can enhance collaborative science and improve the quality of scientific research (Ghouila et al., 2018). Collaborative approaches like these could be beneficial in this compound research.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49Cl2N6O6S/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3/q+1/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVSDHOWSLEEKJ-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49Cl2N6O6S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236032 | |
Record name | Fasitibant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869939-83-3 | |
Record name | (δS)-δ-Amino-4-[[4-[[[2,4-dichloro-3-[[(2,4-dimethyl-8-quinolinyl)oxy]methyl]phenyl]sulfonyl]amino]tetrahydro-2H-pyran-4-yl]carbonyl]-N,N,N-trimethyl-ε-oxo-1-piperazinepentanaminium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869939-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fasitibant | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869939833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasitibant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15646 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fasitibant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FASITIBANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WL827Z7AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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